molecular formula C13H10BrN5 B6447176 6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2549033-88-5

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Cat. No. B6447176
CAS RN: 2549033-88-5
M. Wt: 316.16 g/mol
InChI Key: PHSGLAICSUUNMQ-UHFFFAOYSA-N
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Description

Quinazolinones and pyrimidines are classes of compounds that have been found to exhibit a wide range of biological activities . They are key structures in many pharmaceuticals and are used as building blocks in drug synthesis . Pyrimidines are also crucial in the theoretical development of heterocyclic chemistry .


Synthesis Analysis

The synthesis of quinazolinones and pyrimidines can be achieved through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent can provide 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .


Molecular Structure Analysis

Quinazolinones and pyrimidines are heterocyclic compounds. Quinazolinones are characterized by a two-ring structure composed of a benzene ring fused to a pyrimidine ring . Pyrimidines are simpler, featuring a single six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Quinazolinones and pyrimidines can undergo a variety of chemical reactions. For example, they can participate in oxidative dehydrogenation, annulation, and oxidative aromatization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones and pyrimidines can vary greatly depending on their specific structures. For example, they can differ in terms of solubility, melting point, and reactivity .

Scientific Research Applications

Regioselective Synthesis

This compound can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The reaction favors the formation of C-4 substituted products . This process is important in the synthesis of 4,6-disubstituted pyrimidines .

Analgesic and Ulcerogenic Activity

A novel series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one have been synthesized from 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one . These compounds have shown significant analgesic activity . Some of these compounds also showed promising analgesic effects without ulcerogenic effects .

Inhibition of Collagen Synthesis

The compound can be used to inhibit collagen synthesis in various models of fibrosis . This is particularly useful in the treatment of conditions like liver fibrosis .

Microwave Assisted Synthesis

The compound can be synthesized using microwave irradiation . This method offers advantages such as rapid reaction rate, cleaner reaction conditions, and enhanced chemical yield compared to conventional methods .

Antibacterial and Antimicrobial Activities

Derivatives of the compound have shown various biological activities such as antibacterial and antimicrobial activities . This makes it a potential candidate for the development of new therapeutic agents .

Anti-inflammatory Activity

The compound’s derivatives have also shown anti-inflammatory activity . This suggests its potential use in the treatment of inflammatory conditions .

Safety and Hazards

The safety and hazards associated with quinazolinones and pyrimidines can also vary depending on their specific structures. Some may be irritants or harmful if inhaled, swallowed, or in contact with skin .

Future Directions

The study and development of quinazolinones and pyrimidines continue to be a rich area of research due to their wide range of biological activities and their potential as therapeutic agents . Future work may involve the synthesis of new derivatives, exploration of their biological activities, and development of safer and more effective drugs.

properties

IUPAC Name

6-bromo-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSGLAICSUUNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

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